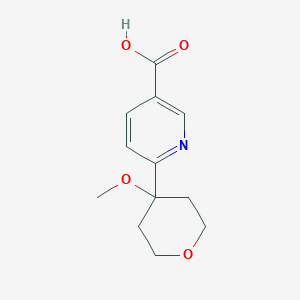
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a methoxybenzoyl group, a piperazine ring, an oxazole ring, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine.
Oxazole Ring Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the oxazole ring. This can be achieved through the reaction of the intermediate with a suitable nitrile and aldehyde under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole intermediate with m-tolyl isocyanide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxybenzoyl derivatives, while reduction of the carbonitrile group can produce primary amines.
科学研究应用
Chemistry
In chemistry, 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can be used in assays to investigate the activity of enzymes or receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors. The oxazole ring and carbonitrile group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
5-(4-(2-Hydroxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The unique combination of functional groups in 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence its solubility and interaction with biological targets, while the m-tolyl group can affect its binding affinity and specificity.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
属性
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)21-25-19(15-24)23(30-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQFWBESNHFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756344.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)
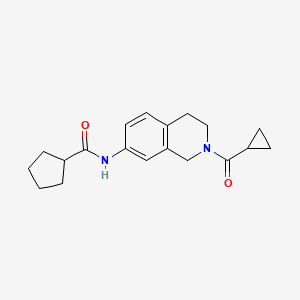
![3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2756349.png)
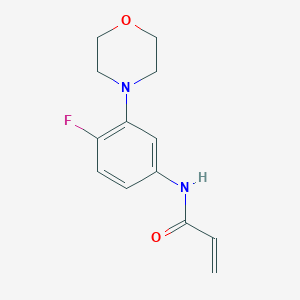
![(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2756351.png)

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2756356.png)
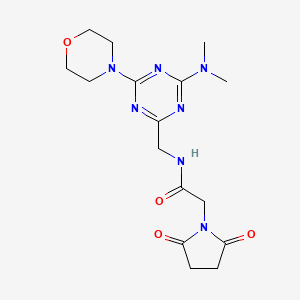
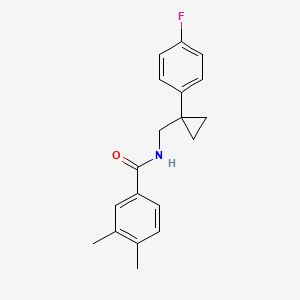

![3,4,5-triethoxy-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)
